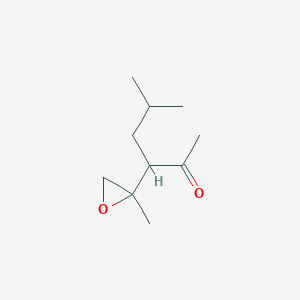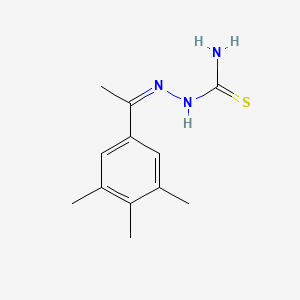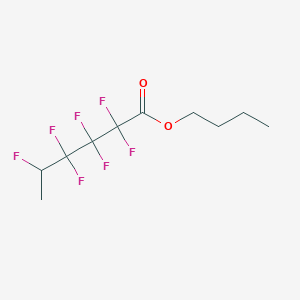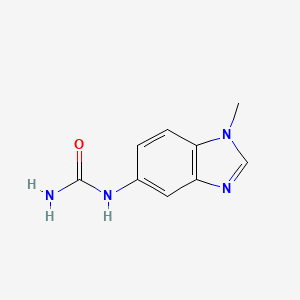
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate is a complex organic compound with the molecular formula C23H25N2NaO5S It is known for its unique structure, which includes an anthracene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate typically involves multiple steps. One common method includes the reaction of anthracene derivatives with sulfonating agents to introduce the sulfonate group, followed by amination and further functionalization to introduce the trimethylcyclohexyl group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl groups, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used as a fluorescent marker in biological assays due to its unique optical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological molecules.
Industry: It may be used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate: This compound shares a similar anthracene core but lacks the trimethylcyclohexyl group, resulting in different chemical properties and applications.
Bromaminic acid sodium salt: Another similar compound with a bromine substitution, used in different industrial applications.
Uniqueness: The presence of the trimethylcyclohexyl group in sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate gives it unique steric and electronic properties, making it particularly useful in specific chemical reactions and applications .
Properties
CAS No. |
71873-46-6 |
|---|---|
Molecular Formula |
C23H25N2NaO5S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-[(2,2,4-trimethylcyclohexyl)amino]anthracene-2-sulfonate |
InChI |
InChI=1S/C23H26N2O5S.Na/c1-12-8-9-17(23(2,3)11-12)25-15-10-16(31(28,29)30)20(24)19-18(15)21(26)13-6-4-5-7-14(13)22(19)27;/h4-7,10,12,17,25H,8-9,11,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
KSPFXLNLBJZQAH-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC(C(C1)(C)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


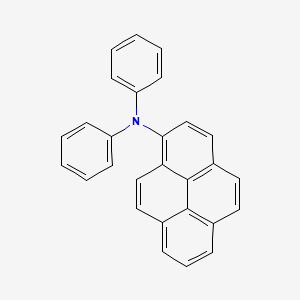

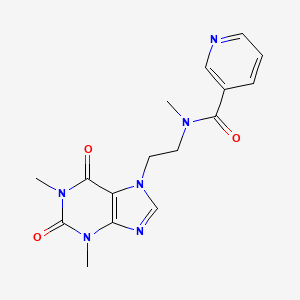

![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
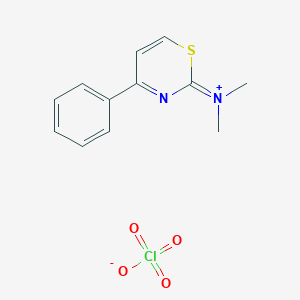

![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
